molecular formula C14H17N3O3 B8035054 4-Hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

4-Hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B8035054
M. Wt: 275.30 g/mol
InChI Key: DGOCHCHSTSMXAH-UHFFFAOYSA-N
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Description

4-Hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a quinoline derivative known for its diverse applications in medicinal chemistry and material science. Quinoline derivatives are notable for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methylpropylamine and 4-hydroxyquinoline-2-one.

    Condensation Reaction: The 2-methylpropylamine is reacted with 4-hydroxyquinoline-2-one under acidic conditions to form the intermediate 4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline.

    Hydrazide Formation: The intermediate is then treated with hydrazine hydrate to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. Solvent recovery and recycling are also implemented to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 3-position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising results as a potential antibiotic agent .

Medicine

In medicinal chemistry, the compound is explored for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Industry

Industrially, the compound is used in the development of dyes and pigments due to its stable chromophore. It is also investigated for its potential use in electronic materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with cellular targets such as DNA and enzymes. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it inhibits key enzymes involved in cell division, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline-2-one: A precursor in the synthesis of the target compound, known for its antimicrobial properties.

    2-Methylpropylamine: Another precursor, used in various organic syntheses.

    Quinoline N-oxides: Oxidized derivatives with enhanced biological activity.

Uniqueness

4-Hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide stands out due to its combined hydrazide and quinoline functionalities, which confer unique biological and chemical properties. Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry and drug development .

Properties

IUPAC Name

4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-8(2)7-17-10-6-4-3-5-9(10)12(18)11(14(17)20)13(19)16-15/h3-6,8,18H,7,15H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOCHCHSTSMXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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